Naphthalene-2-sulfonamide
Overview
Description
Naphthalene-2-sulfonamide is an organic compound with the molecular formula C10H9NO2S. It is a derivative of naphthalene, where a sulfonamide group is attached to the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Naphthalene-2-sulfonamide is a type of sulfonamide, a group of compounds known to inhibit the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication . Therefore, the primary target of this compound is likely to be dihydropteroate synthetase .
Mode of Action
As a sulfonamide, this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in DNA synthesis and ultimately inhibits bacterial growth and replication .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed orally and widely distributed in the body
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication. By inhibiting the synthesis of folic acid, a crucial cofactor in nucleotide synthesis, this compound disrupts DNA synthesis in bacteria, leading to a halt in their growth and replication .
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances that may interact with this compound, and the resistance mechanisms of the bacteria. For example, some bacteria can develop resistance to sulfonamides by increasing the production of PABA or altering the structure of dihydropteroate synthetase .
Biochemical Analysis
Biochemical Properties
Naphthalene-2-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been incorporated into sulfonamide and sulfadiazine as tumor-targeting groups . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have shown low cell cytotoxicity to B16F10 melanoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2-sulfonamide can be synthesized through the sulfonation of naphthalene followed by the introduction of an amine group. The process typically involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to produce naphthalene-2-sulfonic acid.
Amidation: The naphthalene-2-sulfonic acid is then reacted with ammonia or an amine to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled temperatures and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2-sulfonic acid.
Reduction: Reduction reactions can convert it back to naphthalene.
Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Naphthalene-2-sulfonic acid.
Reduction: Naphthalene.
Substitution: Depending on the nucleophile, different substituted naphthalene derivatives can be formed.
Scientific Research Applications
Naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Naphthalene-2-sulfonamide can be compared with other sulfonamide derivatives:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with other drugs to treat infections.
Naphthalene-1-sulfonamide: Similar structure but with the sulfonamide group at the first position, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific position of the sulfonamide group, which influences its reactivity and applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields .
Properties
IUPAC Name |
naphthalene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBLLSQMOMPTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283362 | |
Record name | Naphthalene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-47-2 | |
Record name | 2-Naphthalenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do Naphthalene-2-sulfonamide derivatives interact with the NPY Y5 receptor, and what are the downstream effects?
A1: Research on the human NPY Y5 receptor, known for its role in various physiological processes, utilized this compound derivatives as antagonists []. Specifically, the compound N-¿trans-[4-(2-naphthylmethylamino)-methyl]cyclohexylmethyl)this compound was found to partially antagonize the inhibitory effect of pNPY on forskolin-stimulated cAMP synthesis in HEC-1B cells stably expressing the Y5 receptor []. This suggests that this compound derivatives can bind to the Y5 receptor and modulate its downstream signaling pathways, particularly those involving cAMP.
Q2: Have any studies explored the use of this compound derivatives in targeting specific enzymes?
A3: Yes, research indicates that this compound derivatives show promise as potential inhibitors of enzymes like human Factor Xa (FXa) and butyrylcholinesterase (BChE) [, , ]. These enzymes play critical roles in blood coagulation and cholinergic neurotransmission, respectively, making them relevant targets for developing therapeutics for related disorders.
Q3: How does the structure of this compound derivatives influence their activity and selectivity towards their targets?
A4: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity [, , , , ]. For instance, varying the substituents on the naphthalene ring or the sulfonamide group can alter the molecule's binding affinity and selectivity for specific targets like the NPY Y5 receptor or enzymes like FXa [, ]. These modifications can influence factors like steric hindrance, electronic properties, and overall shape, ultimately impacting the molecule's pharmacological profile.
Q4: What analytical techniques are commonly employed to study this compound and its derivatives?
A5: Researchers use a combination of techniques to characterize and quantify this compound and its derivatives. X-ray crystallography has been instrumental in elucidating the crystal structures of these compounds, providing insights into their three-dimensional conformations and interactions with target molecules [, , , ]. Furthermore, spectroscopic methods like fluorescence spectroscopy are employed to investigate their photophysical properties and potential applications as fluorescent probes or sensors [].
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